![molecular formula C17H18ClN3O2S B251734 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

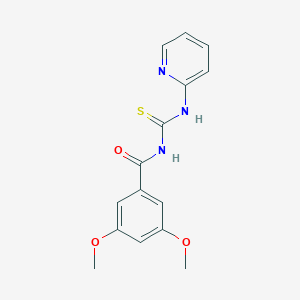

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCTB is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in various physiological and pathological processes.

Mecanismo De Acción

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a potent activator of TRPA1 channels, which are non-selective cation channels expressed in sensory neurons and other cell types. TRPA1 channels are involved in various physiological and pathological processes, including pain perception, inflammation, and oxidative stress. 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide activates TRPA1 channels by covalently modifying cysteine residues in the channel's N-terminal domain, leading to a conformational change that opens the channel pore and allows the influx of cations.

Biochemical and Physiological Effects

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been shown to induce calcium influx and membrane depolarization in TRPA1-expressing cells, leading to the release of neuropeptides and the modulation of nociceptive signaling. 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has also been shown to induce oxidative stress and inflammation in different cell types and animal models, suggesting a potential role in the pathogenesis of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several advantages as a tool compound for studying TRPA1 channels, including its potency and selectivity, its covalent mechanism of action, and its ability to activate TRPA1 channels in different cell types and animal models. However, 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide also has several limitations, including its low solubility, its potential toxicity, and its irreversible binding to TRPA1 channels.

Direcciones Futuras

There are several future directions for research on 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide and TRPA1 channels. First, further studies are needed to elucidate the physiological and pathological roles of TRPA1 channels in different cell types and animal models. Second, the development of more potent and selective TRPA1 channel activators and inhibitors could lead to the discovery of new therapeutic targets for various diseases. Third, the use of 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide and other TRPA1 channel modulators in combination with other drugs or therapies could enhance their efficacy and reduce their potential toxicity. Finally, the development of new methods for studying TRPA1 channels, such as optogenetics and CRISPR/Cas9-mediated gene editing, could provide new insights into the molecular mechanisms underlying TRPA1 channel function.

Métodos De Síntesis

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can be synthesized using a one-pot reaction of 4-butoxybenzoic acid, 5-chloro-2-aminopyridine, and thiophosgene. The reaction is carried out in the presence of a base and a solvent, and the product is obtained after purification using column chromatography. The yield of 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is typically around 50%.

Aplicaciones Científicas De Investigación

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been shown to activate TRPA1 channels in sensory neurons, leading to the release of neuropeptides and the modulation of nociceptive signaling. In pharmacology, 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been used as a tool compound to investigate the role of TRPA1 channels in various physiological and pathological processes. In toxicology, 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been used to study the toxicity of TRPA1 channel activation in different cell types and animal models.

Propiedades

Fórmula molecular |

C17H18ClN3O2S |

|---|---|

Peso molecular |

363.9 g/mol |

Nombre IUPAC |

4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |

InChI |

InChI=1S/C17H18ClN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24) |

Clave InChI |

XBIWRVUHJYQTPJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |

SMILES canónico |

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)

![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)

![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)

![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)

![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)

![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)

![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)